MLCK inhibitor peptide 18 MLCK inhibitor peptide 18 MLCK inhibitor peptide 18 is a cell-permeable inhibitor of myosin light chain kinase (MLCK; IC50 = 50 nM) with 4,000-fold selectivity for MLCK over CaM kinase II and PKA. It prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ.2 MLCK inhibitor peptide 18 prevents sperm chromatin-induced cortical reorganization in mouse oocytes and decreases phagocytosis of C3bi-opsonized and non-opsonized myelin by primary mouse microglia.
MLCK inhibitor peptide 18 is a cell-permeable inhibitor of myosin light chain kinase (MLCK; IC50 = 50 nM), and displays 4000-fold selectivity over cam kinase ii and does not inhibit PKA. It prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ. MLCK inhibitor peptide 18 prevents sperm chromatin-induced cortical reorganization in mouse oocytes and decreases phagocytosis of C3bi-opsonized and non-opsonized myelin by primary mouse microglia.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21543828
InChI: InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O
Molecular Formula: C60H105N23O11
Molecular Weight: 1324.6 g/mol

MLCK inhibitor peptide 18

CAS No.:

VCID: VC21543828

Molecular Formula: C60H105N23O11

Molecular Weight: 1324.6 g/mol

Purity: ≥95%

* For research use only. Not for human or veterinary use.

MLCK inhibitor peptide 18 -

Description

MLCK inhibitor peptide 18, also known as Myosin Light Chain Kinase Inhibitor Peptide 18, is a selective competitive inhibitor of myosin light chain kinase (MLCK). This peptide is designed to specifically target MLCK, displaying a high degree of selectivity over other kinases such as CaM kinase II and PKA (protein kinase A) . Its molecular formula is C60H105N23O11, with a molecular weight of approximately 1324.64 g/mol .

Biological Activity

MLCK inhibitor peptide 18 is a potent inhibitor of MLCK with an IC50 of 50 nM. It exhibits 4000-fold selectivity over CaM kinase II and does not inhibit PKA, making it a valuable tool for studying MLCK-specific pathways . This peptide is cell-permeable, allowing it to effectively inhibit MLCK activity inside cells .

Intestinal Barrier Function

Research has shown that MLCK inhibitor peptide 18 can restore barrier function in intestinal models by preventing occludin endocytosis during ischemia/reperfusion (A/R) injury. In Caco-2BBe1 cells, peptide 18 reduced the phosphorylation of myosin light chain (MLC) and decreased paracellular permeability, indicating improved barrier integrity .

Ischemic Injury Models

In ischemic porcine ileum models, application of peptide 18 significantly improved intestinal barrier function by increasing transepithelial resistance (TER) and reducing mannitol flux, similar to non-ischemic controls .

Applications in Research

MLCK inhibitor peptide 18 is primarily used in laboratory research to study the role of MLCK in various cellular processes. Its high selectivity and cell-permeable nature make it an ideal tool for investigating MLCK-mediated pathways in diseases involving barrier dysfunction, such as intestinal disorders .

Table 2: Biological Activity

ActivityDescription
IC5050 nM
Selectivity4000-fold over CaM kinase II
PKA InhibitionNo inhibition
Cell PermeabilityYes

Table 3: Research Applications

ApplicationDescription
Intestinal Barrier FunctionRestores barrier integrity in intestinal models
Ischemic Injury ModelsImproves barrier function in ischemic porcine ileum
Product Name MLCK inhibitor peptide 18
Molecular Formula C60H105N23O11
Molecular Weight 1324.6 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Standard InChI InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Standard InChIKey JPOKAKNGULMYHZ-UILVTTEASA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O
SMILES C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O
Appearance Crystalline solid
Purity ≥95%
Sequence RKKYKYRRK-NH2
Storage -20°C
Synonyms Myosin Light Chain Kinase Inhibitor Peptide 18
PubChem Compound 10102940
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator